molecular formula C12H12INO3 B15122991 Ethyl2-(4-cyano-2-iodo-5-methoxyphenyl)acetate

Ethyl2-(4-cyano-2-iodo-5-methoxyphenyl)acetate

Cat. No.: B15122991
M. Wt: 345.13 g/mol
InChI Key: LILIWJVFJQYHTB-UHFFFAOYSA-N
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Description

Ethyl2-(4-cyano-2-iodo-5-methoxyphenyl)acetate is an ethyl ester derivative featuring a phenyl ring substituted with a cyano group (-CN) at position 4, an iodine atom (-I) at position 2, and a methoxy group (-OCH₃) at position 3. The acetate moiety is linked to the phenyl ring via a methylene (-CH₂-) bridge.

Properties

Molecular Formula

C12H12INO3

Molecular Weight

345.13 g/mol

IUPAC Name

ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate

InChI

InChI=1S/C12H12INO3/c1-3-17-12(15)6-8-5-11(16-2)9(7-14)4-10(8)13/h4-5H,3,6H2,1-2H3

InChI Key

LILIWJVFJQYHTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1I)C#N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyano-2-iodo-5-methoxybenzaldehyde and ethyl bromoacetate.

    Reaction Conditions: The key reaction involves the condensation of 4-cyano-2-iodo-5-methoxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Oxidation Reactions: The major product is the hydroxyl derivative.

Scientific Research Applications

Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its unique structural features.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate involves its interaction with specific molecular targets. The cyano group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylacetate Derivatives

Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate (CAS 1508278-50-9)
  • Structural Differences: Replaces the cyano group (-CN) with an amino (-NH₂) group at position 4 and adds a chlorine atom (-Cl) at position 4 .
Ethyl2-(4-cyanophenyl)acetate (CAS 1528-41-2)
  • Structural Simplicity: Lacks the iodine and methoxy substituents, retaining only the cyano group at position 4 .
  • Implications :
    • Reduced steric hindrance and molecular weight (MW: ~205 g/mol vs. ~357 g/mol for the target compound) may improve synthetic accessibility.
    • Lower lipophilicity due to the absence of iodine and methoxy groups could affect membrane permeability in biological systems.

Heterocyclic Analogs

Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (CAS 61727-34-2)
  • Structural Shift : Replaces the phenyl ring with a pyrimidine ring, featuring a methylthio (-SCH₃) group and chlorine (-Cl) substituent .
  • Implications :
    • The pyrimidine ring introduces aromatic nitrogen atoms, which could participate in coordination chemistry or hydrogen bonding.
    • Methylthio groups are prone to oxidation, offering a reactive site for further functionalization.
Ethyl2-(4-hydroxypyrimidin-5-yl)acetate (CAS 6214-46-6)
  • Key Features : Contains a hydroxyl (-OH) group on the pyrimidine ring, with a MW of 182.18 g/mol .
  • Implications :
    • The hydroxyl group increases acidity (predicted pKa: 8.62) and solubility in aqueous media.
    • Contrasts with the target compound’s methoxy group, which is less polar and more lipophilic.

Functional Group Variations

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1)
  • Functional Differences: Replaces the cyano group with a 2-oxoacetate moiety and adds a methoxy group .
  • Applications: Used as a pharmaceutical intermediate, suggesting the target compound may have similar utility in drug synthesis.
Ethyl2-(5-chloro-2-methyl-1H-indol-3-yl)acetate (CAS 3446-72-8)
  • Structural Complexity : Incorporates an indole ring system with chloro and methyl substituents .
  • Chlorine and methyl groups modulate electronic and steric properties, affecting binding to biological targets.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Source
Ethyl2-(4-cyano-2-iodo-5-methoxyphenyl)acetate C₁₂H₁₁IN₂O₃ 4-CN, 2-I, 5-OCH₃ ~357 Hypothesized use in drug synthesis N/A
Ethyl2-(4-cyanophenyl)acetate C₁₁H₁₁NO₂ 4-CN ~205 Simpler analog for reactivity studies
Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate C₁₁H₁₂ClINO₃ 4-Cl, 5-I, 2-OCH₃, NH₂ ~368 Potential antimicrobial intermediate
Ethyl2-(4-hydroxypyrimidin-5-yl)acetate C₈H₁₀N₂O₃ Pyrimidine-OH 182.18 High polarity (pKa 8.62)
Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate C₁₃H₁₄ClNO₂ Indole-Cl, CH₃ 263.71 Bioactive intermediate

Key Research Findings

  • Synthetic Methods : Uranyl nitrate-catalyzed reactions () and Bu4NI/TBHP-mediated oxidations () are viable for synthesizing complex ethyl acetate derivatives. These methods may apply to the target compound’s synthesis.
  • Biological Relevance : Structural analogs like Ethyl2-(5-chloro-2-methyl-1H-indol-3-yl)acetate are used in antimicrobial research, suggesting the target compound could be explored for similar activities .
  • Cyano groups stabilize adjacent electrophilic centers via resonance, aiding in nucleophilic substitution reactions .

Biological Activity

Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate can be characterized by its unique functional groups, which contribute to its biological activities. The presence of the cyano group, iodine atom, and methoxy group are critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing methoxy groups have been shown to enhance antibacterial activity against pathogens such as E. coli and S. aureus .

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (µg/mL)Target Pathogen
Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetateTBDTBD
Compound A10E. coli
Compound B15S. aureus
Compound C5C. albicans

Anticancer Activity

The potential anticancer properties of ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate have also been explored. Research indicates that similar compounds can inhibit tubulin polymerization, which is crucial for cancer cell division .

Case Study: Tubulin Inhibition

A study investigated the effects of various derivatives on tubulin polymerization, revealing that certain substitutions significantly enhanced inhibitory potency. For example, compounds with halogen substitutions showed improved binding affinity to tubulin .

Table 2: Tubulin Inhibition Data

Compound NameIC50 (nM)Mechanism of Action
Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetateTBDTubulin polymerization inhibition
Compound D50Tubulin binding
Compound E30Disruption of microtubule dynamics

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications to the phenyl ring and the introduction of electron-withdrawing groups significantly impact biological activity. The presence of the cyano group has been associated with enhanced receptor binding and activity against various biological targets .

Key Findings:

  • Electron-Withdrawing Groups : The introduction of cyano and iodo groups increases the lipophilicity and receptor affinity.
  • Methoxy Group Influence : The methoxy group has been shown to improve solubility and bioavailability, enhancing overall efficacy.

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